molecular formula C20H29NO5S B4295641 N-[2-(1-adamantyloxy)ethyl]-3,4-dimethoxybenzenesulfonamide

N-[2-(1-adamantyloxy)ethyl]-3,4-dimethoxybenzenesulfonamide

Cat. No.: B4295641
M. Wt: 395.5 g/mol
InChI Key: GZWBHBIPYKEYFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(1-adamantyloxy)ethyl]-3,4-dimethoxybenzenesulfonamide is a synthetic organic compound that features an adamantane moiety linked to a benzenesulfonamide structure The adamantane group is known for its rigidity and bulkiness, which can influence the compound’s physical and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-adamantyloxy)ethyl]-3,4-dimethoxybenzenesulfonamide typically involves the reaction of 1-adamantanol with an appropriate sulfonyl chloride derivative under basic conditions. The reaction proceeds through the formation of an intermediate sulfonate ester, which is then reacted with a suitable amine to yield the final product. Common reagents used in this synthesis include pyridine or triethylamine as a base, and solvents such as dichloromethane or toluene.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-adamantyloxy)ethyl]-3,4-dimethoxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The adamantane moiety can be oxidized to form adamantanone derivatives.

    Reduction: The sulfonamide group can be reduced to the corresponding amine.

    Substitution: The methoxy groups on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like sodium methoxide or other strong nucleophiles are typically employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the adamantane moiety yields adamantanone derivatives, while reduction of the sulfonamide group results in the corresponding amine.

Scientific Research Applications

N-[2-(1-adamantyloxy)ethyl]-3,4-dimethoxybenzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders due to the presence of the adamantane moiety.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-[2-(1-adamantyloxy)ethyl]-3,4-dimethoxybenzenesulfonamide involves its interaction with specific molecular targets. The adamantane moiety is known to interact with various biological membranes, potentially altering their fluidity and function. The sulfonamide group can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(1-adamantyloxy)ethyl]-2-hydroxybenzamide
  • N-[2-(1-adamantyloxy)ethyl]-4-methoxy-2,5-dimethylbenzenesulfonamide
  • N-[2-(1-adamantyloxy)ethyl]-3,4-dichloro-2-methoxybenzenesulfonamide

Uniqueness

N-[2-(1-adamantyloxy)ethyl]-3,4-dimethoxybenzenesulfonamide is unique due to the presence of both the adamantane moiety and the dimethoxybenzenesulfonamide structure. This combination imparts distinct physical and chemical properties, such as increased rigidity and potential bioactivity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[2-(1-adamantyloxy)ethyl]-3,4-dimethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29NO5S/c1-24-18-4-3-17(10-19(18)25-2)27(22,23)21-5-6-26-20-11-14-7-15(12-20)9-16(8-14)13-20/h3-4,10,14-16,21H,5-9,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZWBHBIPYKEYFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCCOC23CC4CC(C2)CC(C4)C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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